molecular formula C27H29NO2S B2598214 3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 866038-80-4

3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone

Cat. No.: B2598214
CAS No.: 866038-80-4
M. Wt: 431.59
InChI Key: PXQZVWQDPVVHKV-UHFFFAOYSA-N
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Description

3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone is a useful research compound. Its molecular formula is C27H29NO2S and its molecular weight is 431.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds with tert-butyl and methoxy phenyl groups focuses on their synthesis and characterization. For example, the study by Bauer et al. (2021) explores the synthesis of tert-butyldiphenylsilanes with variations in functional groups, including methoxy derivatives. The research delves into the molecular structures and crystal packing of these compounds, highlighting the importance of such structures in understanding the intermolecular interactions within the crystalline state (Bauer et al., 2021).

Reactivity and Applications in Molecular Electronics

The reactivity of sulfanyl- and sulfinyl-substituted compounds and their applications in molecular electronics are significant areas of research. For instance, Stuhr-Hansen et al. (2005) discuss the utility of aryl bromides as building blocks for molecular wires, emphasizing efficient synthetic transformations for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. This research underlines the potential applications of such compounds in developing advanced materials for electronic devices (Stuhr-Hansen et al., 2005).

Advanced Material Synthesis

The synthesis of advanced materials, such as four-membered red iridium(iii) complexes with Ir-S-P-S structures for organic light-emitting devices (OLEDs), is another application area. Su and Zheng (2019) highlight the rapid synthesis of such complexes at room temperature, demonstrating their potential in OLEDs due to their high phosphorescence quantum yields and good device performances. This research points to the broader applications of these compounds in developing next-generation electronic and optoelectronic devices (Su & Zheng, 2019).

Chemical Reactions and Mechanisms

Understanding the chemical reactions and mechanisms involving compounds with tert-butyl and methoxy phenyl groups is crucial. Research by Nedolya et al. (2017) on the controlled synthesis of polyfunctionalized pyrrole and thiophene from methyl [(buta-2,3-dienimidoyl)sulfanyl]acetate showcases the dual reactivity that can be controlled by the catalyst nature, leading to high chemoselectivity. This study contributes to the knowledge of chemical synthesis processes and the development of novel compounds with tailored properties (Nedolya et al., 2017).

Properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfanylmethyl]-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO2S/c1-27(2,3)20-10-16-23(17-11-20)31-18-24-25(19-8-6-5-7-9-19)28(26(24)29)21-12-14-22(30-4)15-13-21/h5-17,24-25H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQZVWQDPVVHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC2C(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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